Azepan-1-yl(5-bromofuran-2-yl)methanone is a chemical compound that belongs to the class of amides, characterized by the presence of an azepane ring and a bromofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and other therapeutic areas.
The compound can be synthesized through various organic reactions, including condensation methods and the incorporation of heteroaromatic groups. It is often derived from established synthetic pathways that utilize starting materials like furan derivatives and azepane precursors.
Azepan-1-yl(5-bromofuran-2-yl)methanone is classified as a heterocyclic compound due to the presence of both nitrogen (in the azepane ring) and bromine (in the furan ring). Its classification as an amide is based on the functional group structure, which includes a carbonyl group attached to a nitrogen atom.
The synthesis of azepan-1-yl(5-bromofuran-2-yl)methanone typically involves several key steps:
The synthesis may utilize solvents such as dichloromethane or tetrahydrofuran, and reagents like N,N-dimethylformamide for facilitating reactions. The reaction conditions, including temperature and time, are optimized to enhance yield and purity.
Azepan-1-yl(5-bromofuran-2-yl)methanone features a seven-membered azepane ring linked to a furan ring substituted with a bromine atom. The structural formula can be represented as follows:
Key molecular data include:
Azepan-1-yl(5-bromofuran-2-yl)methanone can participate in various chemical reactions:
These reactions are often facilitated by specific catalysts or conditions (e.g., temperature control) to ensure selectivity and yield.
The mechanism of action for azepan-1-yl(5-bromofuran-2-yl)methanone is primarily related to its interaction with biological targets, such as enzymes or receptors involved in neurodegenerative pathways.
Studies have shown that modifications in the structure can significantly impact biological activity, emphasizing structure-activity relationships in drug design.
Physical properties include:
Chemical properties include:
Relevant analyses often involve spectroscopic methods (e.g., NMR, IR) for characterization and purity assessment.
Azepan-1-yl(5-bromofuran-2-yl)methanone has potential applications in:
This compound exemplifies how structural modifications can lead to significant changes in biological activity, making it a valuable subject for ongoing research in medicinal chemistry.
The systematic IUPAC designation for this compound is (5-Bromofuran-2-yl)(1,4-diazepan-1-yl)methanone, reflecting its core structural components. The parent structure consists of a brominated furan ring connected via a carbonyl group to a seven-membered diazepane heterocycle. This nomenclature precisely specifies the bromine position (carbon 5 of the furan ring) and the nitrogen attachment point (position 1 of the diazepane ring). The compound is registered under CAS number 1606999-00-1, with its hydrochloride salt form being commonly utilized for stability and crystallinity [1].
The molecular formula is C₁₀H₁₄BrClN₂O₂ for the hydrochloride salt, with a molecular weight of 309.59 g/mol. The SMILES notation (O=C(C1=CC=C(Br)O1)N2CCNCCC2.[H]Cl) encodes the connectivity: a carbonyl group bonded to the furan's C2 position (with bromine at C5) and the diazepane's nitrogen, with the hydrochloride counterion. Structural features include:
Table 1: Nomenclature and Structural Identifiers
Property | Specification |
---|---|
Systematic IUPAC Name | (5-Bromofuran-2-yl)(1,4-diazepan-1-yl)methanone |
CAS Registry (Hydrochloride) | 1606999-00-1 |
Molecular Formula (Salt) | C₁₀H₁₄BrClN₂O₂ |
Molecular Weight | 309.59 g/mol |
SMILES | O=C(C1=CC=C(Br)O1)N2CCNCCC2.[H]Cl |
Key Structural Features | Bromofuran, 7-membered diazepane, amide bond |
Structural analogues demonstrate how ring size, heteroatom placement, and substituents influence physicochemical properties and bioactivity. Key analogues include:
Thiazepane Derivatives: Compounds like (5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone (PubChem CID: 121021515) incorporate a sulfur atom and sulfonyl group, significantly increasing polarity (PSA = 74.8 Ų vs. 41.6 Ų for the parent) and molecular weight (374.28 g/mol). The sulfone group enhances hydrogen-bond acceptor capacity while the phenyl substituent adds hydrophobic character [4].
Spirocyclic Analogues: (5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone (CAS: 1351661-01-2) features a spiro-fused bicyclic system (Canonical SMILES: O=C(C1=CC=C(Br)O1)N1CCC2(CC1)OCCS2). This constrained geometry reduces conformational flexibility compared to monocyclic azepanes, potentially enhancing target selectivity [4].
Pyridine-Based Analogues: Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone (CAS: 1779122-32-5) replaces bromofuran with a brominated methoxypyridine ring. The nitrogen-containing aromatic system increases basicity (pKa = 3.2) and hydrogen-bonding potential, while the methoxy group adds steric bulk .
Simpler Furan Derivatives: 1-(5-Bromofuran-2-yl)ethanone (CAS: 3199-50-6) lacks the azepane moiety, demonstrating reduced complexity (MW = 189.03 g/mol) and hydrogen-bonding capacity. This highlights the azepane's role in enhancing target engagement through secondary interactions .
Table 2: Structural and Property Comparison of Analogues
Compound | CAS/Identifier | Molecular Weight | Hydrogen Bond Acceptors | Hydrogen Bond Donors | Unique Features |
---|---|---|---|---|---|
(5-Bromofuran-2-yl)(1,4-diazepan-1-yl)methanone | 1606999-00-1 (HCl salt) | 309.59 | 4 | 2 (salt form) | Diazepane flexibility |
(5-Bromofuran-2-yl)(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)methanone | 121021515 (PubChem CID) | 374.28 | 6 | 0 | Sulfonyl group, phenyl ring |
(5-Bromofuran-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone | 1351661-01-2 | 332.22 | 5 | 0 | Spirocyclic constraint |
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone | 1779122-32-5 | 313.19 | 4 | 0 | Pyridine ring, methoxy group |
1-(5-Bromofuran-2-yl)ethanone | 3199-50-6 | 189.03 | 2 | 0 | Minimalist furan derivative |
The synthesis of azepan-1-yl(5-bromofuran-2-yl)methanone reflects two converging historical trends in heterocyclic chemistry: the exploration of medium-sized nitrogen heterocycles and the utilization of halogenated furans as versatile intermediates. Diazepanes emerged prominently in medicinal chemistry during the 1990s as conformationally flexible alternatives to piperidines, with their expanded ring size enabling novel binding modes with biological targets. Concurrently, brominated furans gained recognition as stable yet reactive scaffolds for metal-catalyzed cross-coupling reactions, following the Nobel-recognized advancements in palladium-catalyzed methodologies.
The specific integration of these systems via amide linkage represents early 21st-century strategies to develop modular compounds with tunable properties. Patent literature from the 2010s (e.g., WO2012119046A2) reveals that such hybrids were designed as kinase inhibitors targeting metabolic disorders, leveraging the furan's halogen as a synthetic handle for diversification [5]. The diazepane component was likely selected for its balanced basicity and water solubility compared to smaller azacycles, addressing limitations of earlier furan-based compounds that exhibited poor pharmacokinetic profiles. These developments occurred alongside improved synthetic methodologies for azepane formation, particularly novel reductive amination and ring-expansion techniques that made such previously challenging structures more accessible [1] [7].
Medicinal Chemistry Applications
Azepan-1-yl(5-bromofuran-2-yl)methanone serves as a privileged scaffold in drug discovery due to its balanced physicochemical properties and target versatility. The diazepane ring provides a protonatable nitrogen (pKa ~8.5) that enhances water solubility and membrane permeability, while the bromofuran moiety offers a site for targeted structural diversification. Patent US20060111366A1 highlights similar azepane-furan hybrids as glucocorticoid receptor modulators for treating metabolic syndrome, type 2 diabetes, and dyslipidemia. The compound's moderate logP value (~2.1) falls within the optimal range for central nervous system activity, suggesting potential applications in neurodegenerative disorders [7].
The molecule's hydrogen-bonding capacity (2 donors, 4 acceptors in salt form) enables specific interactions with biological targets. WO2012119046A2 demonstrates that structurally analogous diazepane-containing compounds act as potent PAS kinase (PASK) inhibitors, regulating glucose homeostasis and lipid metabolism. The bromofuran component in these analogues serves as a bioisostere for phenyl rings, offering improved metabolic stability while maintaining target affinity [5].
Synthetic Utility
The bromine atom on the furan ring provides a versatile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling rapid generation of structural diversity from a common intermediate. The electron-rich furan oxygen stabilizes adjacent cationic intermediates, facilitating electrophilic substitutions. Additionally, the carbonyl linker between the two ring systems can participate in nucleophilic addition or reduction, yielding secondary alcohols or methylene-bridged analogues.
Synthetic routes to this compound typically involve:
The compound's significance extends to materials science, where its rigid-flexible hybrid structure has been explored in polymer-bound catalysts and chiral auxiliaries. Its synthetic versatility and balanced properties ensure continued relevance in developing new bioactive molecules and functional materials [1] [4] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5